4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with significant potential in various scientific fields This compound features a morpholine ring attached to an oxazole ring, which is further substituted with a benzenesulfonyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving a bromophenyl ketone and an amine. The benzenesulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the oxazole intermediate. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. Scale-up processes often require robust purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted oxazole derivatives.
Substitution: Azido or thiol-substituted oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs. The presence of the benzenesulfonyl and bromophenyl groups suggests it could interact with various biological targets, offering opportunities for developing anti-inflammatory or anticancer agents.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine: The methyl group may influence its lipophilicity and metabolic stability.
Uniqueness: The presence of the bromophenyl group in 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be crucial for its function in biological systems.
Biological Activity
4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring connected to an oxazole moiety, which is further substituted with a benzenesulfonyl group and a bromophenyl group. The unique structural characteristics of this compound suggest diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus (ATCC 25923) | 20 |
Escherichia coli (ATCC 25922) | 40 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 30 |
Caulobacter crescentus NA 1000 | 50 |
These findings indicate that the compound exhibits promising antibacterial properties, especially against resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies demonstrated that the compound possesses low cytotoxicity against human cell lines, with IC50 values significantly higher than those observed for conventional antibiotics. This suggests a favorable therapeutic index.
Case Studies
- Study on Antibacterial Efficacy : A recent publication reported that derivatives of oxazole compounds exhibited varying degrees of antibacterial activity against S. aureus and E. coli. The study highlighted that modifications in the substituents on the oxazole ring could enhance or reduce antibacterial efficacy, indicating a structure-activity relationship (SAR) that merits further exploration .
- Mechanistic Insights : Another study explored the mechanism by which similar compounds exert their antibacterial effects, suggesting that interference with bacterial cell wall synthesis might be a common pathway . This could potentially apply to this compound as well.
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | Moderate antibacterial activity |
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine | Lower activity compared to bromine variant |
4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine | Enhanced lipophilicity but reduced efficacy |
The presence of the bromine atom in the target compound appears to enhance its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHGKJMBKJKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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